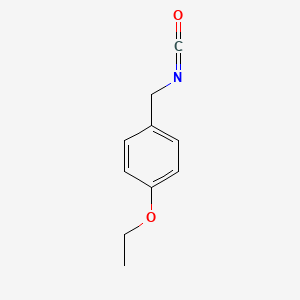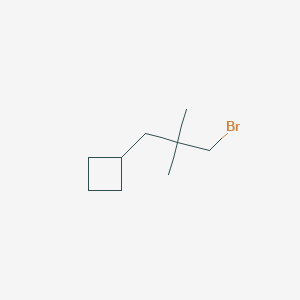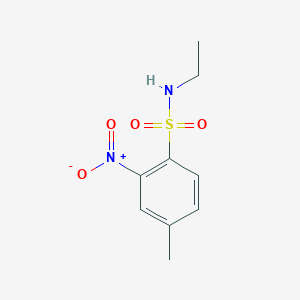
(2E)-3-(2,5-difluorophenyl)-2-propenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(e)-3-(2,5-Difluorophenyl)acrylaldehyde is an organic compound characterized by the presence of a difluorophenyl group attached to an acrylaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(2,5-Difluorophenyl)acrylaldehyde typically involves the reaction of 2,5-difluorobenzaldehyde with an appropriate reagent to introduce the acrylaldehyde functionality. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with 2,5-difluorobenzaldehyde to form the desired acrylaldehyde compound under controlled conditions.
Industrial Production Methods
Industrial production of (e)-3-(2,5-Difluorophenyl)acrylaldehyde may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(e)-3-(2,5-Difluorophenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Formation of 3-(2,5-difluorophenyl)acrylic acid.
Reduction: Formation of 3-(2,5-difluorophenyl)prop-2-en-1-ol.
Substitution: Formation of various substituted difluorophenyl derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(e)-3-(2,5-Difluorophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (e)-3-(2,5-Difluorophenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the difluorophenyl group can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Difluorobenzaldehyde: A precursor in the synthesis of (e)-3-(2,5-Difluorophenyl)acrylaldehyde.
3-(2,5-Difluorophenyl)prop-2-en-1-ol: A reduced form of the compound.
3-(2,5-Difluorophenyl)acrylic acid: An oxidized form of the compound.
Uniqueness
(e)-3-(2,5-Difluorophenyl)acrylaldehyde is unique due to the presence of both the difluorophenyl and acrylaldehyde functionalities, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C9H6F2O |
|---|---|
Molekulargewicht |
168.14 g/mol |
IUPAC-Name |
(E)-3-(2,5-difluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6F2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-6H/b2-1+ |
InChI-Schlüssel |
PNYDVKRZZLUMCJ-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1F)/C=C/C=O)F |
Kanonische SMILES |
C1=CC(=C(C=C1F)C=CC=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




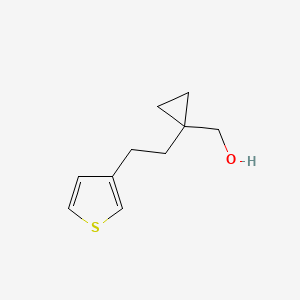
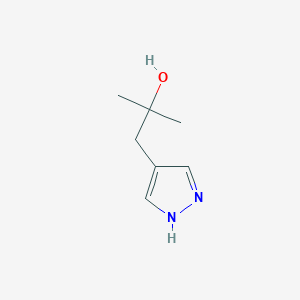

![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)
